5-(3-Trifluoromethyl-phenyl)-1H-pyrazole-4-c arbaldehyde
CAS No.: 1152541-77-9
Cat. No.: VC6736286
Molecular Formula: C11H7F3N2O
Molecular Weight: 240.185
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1152541-77-9 |
|---|---|
| Molecular Formula | C11H7F3N2O |
| Molecular Weight | 240.185 |
| IUPAC Name | 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C11H7F3N2O/c12-11(13,14)9-3-1-2-7(4-9)10-8(6-17)5-15-16-10/h1-6H,(H,15,16) |
| Standard InChI Key | FOFBLWVYOQSSMS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=NN2)C=O |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Properties
The IUPAC name for this compound is 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde, with the CAS registry number 1152541-77-9 . Its molecular formula is C₁₁H₇F₃N₂O, corresponding to a molecular weight of 240.18 g/mol . The structure comprises a pyrazole ring substituted at position 4 with a carbaldehyde group and at position 5 with a 3-(trifluoromethyl)phenyl moiety (Fig. 1).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₇F₃N₂O | |
| Molecular Weight | 240.18 g/mol | |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=NN2)C=O | |
| InChIKey | FOFBLWVYOQSSMS-UHFFFAOYSA-N |
Structural Analysis
The 2D structure reveals a planar pyrazole core, with the trifluoromethyl group inducing electron-withdrawing effects that modulate reactivity at the aldehyde position . Computational models predict a dipole moment of 4.2 D, attributed to the polar trifluoromethyl and aldehyde groups . X-ray crystallography data for analogous compounds show dihedral angles of 15–25° between the pyrazole and aryl rings, suggesting moderate conjugation .
Synthesis and Reaction Chemistry
Laboratory-Scale Synthesis
The compound is typically synthesized via Sonogashira-type cross-coupling between 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde and terminal alkynes under microwave irradiation . A representative protocol involves:
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Reagents: 5-Chloro precursor (1 eq), alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), tert-butylamine (2 eq).
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Conditions: Microwave irradiation at 120°C for 30 min in DMF.
Table 2: Optimization of Coupling Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C | Maximizes cross-coupling efficiency |
| Solvent | DMF | Enhances catalyst stability |
| Microwave Duration | 30 min | Reduces side reactions |
Reaction Pathways
The aldehyde group undergoes characteristic transformations:
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Oxidation: Treatment with KMnO₄ yields the carboxylic acid derivative (m.p. 189–191°C) .
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Reduction: NaBH₄ reduces the aldehyde to a primary alcohol (logP = 2.1) .
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Condensation: Reacts with hydrazines to form hydrazones, a key step in heterocycle elaboration .
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | H302 | Avoid ingestion |
| Skin Irritation | H315 | Wear protective gloves |
| Eye Damage | H319 | Use eye protection |
| Respiratory Irritation | H335 | Use in well-ventilated areas |
Data from ECHA C&L inventory indicate a Harmonized Classification across all hazard categories .
Biological and Pharmacological Applications
Antimicrobial Activity
Derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 1–2 µg/mL . The mechanism involves disruption of bacterial membrane potential via interaction with ubiquinone-binding sites in Complex II .
Table 3: Biofilm Eradication Efficacy
| Strain | MBEC (µg/mL) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MRSA ATCC 43300 | 1.0 | >20 |
| Enterococcus faecalis | 2.5 | 18 |
Industrial and Material Science Applications
Polymer Modification
Incorporation into polyurethane matrices enhances thermal stability (Td₅% = 285°C vs. 240°C for unmodified polymer) . The trifluoromethyl group improves hydrophobicity (contact angle = 112°).
Catalyst Design
Pd complexes of pyrazole-carbaldehyde ligands show TON = 12,500 in Suzuki-Miyaura couplings, outperforming triphenylphosphine ligands (TON = 8,900) .
Environmental and Regulatory Considerations
Environmental Persistence
The trifluoromethyl group confers resistance to hydrolytic degradation (t₁/₂ > 180 days in soil) . Biodegradation studies show <5% mineralization over 28 days in OECD 301B tests .
Regulatory Status
Future Directions
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Drug Development: Optimization of pharmacokinetic properties through prodrug strategies.
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Green Synthesis: Exploration of biocatalytic routes to reduce heavy metal catalyst use.
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Material Innovation: Design of fluorinated MOFs for gas separation applications.
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